3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid
Description
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid is a synthetic organic compound featuring a piperidine ring substituted with a propargyl (prop-2-ynoic acid) group and protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis due to its base-labile properties, enabling selective deprotection under mild conditions . The alkyne group in the prop-2-ynoic acid chain provides a reactive handle for click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making this compound valuable in bioconjugation and drug discovery .
Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)10-9-16-11-13-24(14-12-16)23(27)28-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,11-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOZOUXTITZOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137617-35-5 | |
| Record name | 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid (often abbreviated as Fmoc-D-Pip-OH) is a derivative of piperidine that has garnered interest in various biological and medicinal chemistry applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Composition
The molecular formula of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid is , with a molecular weight of approximately 375.45 g/mol. The compound features a piperidine ring substituted with a fluorenylmethoxycarbonyl group, which enhances its solubility and stability in biological systems.
Chemical Structure
The chemical structure can be represented as follows:
Research indicates that compounds similar to 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid exhibit several biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways .
- Neuroprotective Effects : The fluorenylmethoxycarbonyl group may contribute to neuroprotective effects by stabilizing proteins involved in neuronal survival and function .
- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
Antitumor Activity
A study conducted on the antitumor effects of similar piperidine derivatives revealed that they significantly inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis via mitochondrial dysfunction, leading to increased levels of reactive oxygen species (ROS) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via ROS accumulation |
| PC3 (Prostate Cancer) | 15.0 | Mitochondrial pathway activation |
Neuroprotective Effects
Another study highlighted the neuroprotective properties of Fmoc-D-Pip-OH in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions, likely due to its ability to stabilize mitochondrial membranes and reduce oxidative damage .
Antimicrobial Activity
Research on the antimicrobial efficacy of related compounds showed promising results against gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various bacterial strains, indicating a broad-spectrum antimicrobial potential .
| Bacterial Strain | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 8 | Gram-positive |
| Escherichia coli | 16 | Gram-negative |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds, focusing on functional groups, reactivity, and applications:
3-(1-Fmoc-piperidin-4-yl)propanoic Acid (CAS 154938-68-8)
- Structure: Saturated propanoic acid chain.
- Molecular Formula: C₂₃H₂₅NO₄; MW: 379.46 g/mol .
- Key Differences :
- Lacks the alkyne group, reducing reactivity for click chemistry.
- Higher conformational flexibility due to the single-bonded chain.
- Applications : Used as a building block for piperidine-containing pharmaceuticals, such as anticancer agents .
- Safety: Limited toxicity data; standard precautions for organic reagents apply .
3-(1-Fmoc-piperidin-4-yl)-3,3-difluoropropanoic Acid
- Structure: Difluorinated propanoic acid chain.
- Molecular Formula: C₂₃H₂₃F₂NO₄; MW: 435.43 g/mol .
- Key Differences :
- Fluorine atoms enhance metabolic stability and electronegativity.
- Reduced susceptibility to oxidative degradation compared to alkynes.
- Applications: Potential use in fluorinated drug candidates targeting enzymes or receptors sensitive to electronic effects .
3-(1-Fmoc-piperidin-4-yl)-2-hydroxypropanoic Acid (CAS 2913414-42-1)
- Structure: Hydroxyl group on the propanoic acid chain.
- Molecular Formula: C₂₃H₂₅NO₅; MW: 395.45 g/mol .
- Key Differences :
- Hydroxyl group increases polarity and hydrogen-bonding capacity, affecting solubility and membrane permeability.
- Less reactive than the alkyne-containing target compound.
- Applications : Suitable for synthesizing polar derivatives or prodrugs .
3-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}prop-2-ynoic Acid (CAS 2172597-24-7)
- Structure : Pyrrolidine ring (5-membered) with a Boc-protecting group.
- Key Differences :
- Applications : Useful in peptide synthesis where Boc deprotection is required .
2-[1-(Fmoc-piperidin-4-yl)-1,3-oxazole-5-carboxylic Acid (CAS 2137862-31-6)
Q & A
Q. How stable is the compound under varying pH and temperature conditions?
- Stability Profile :
- Acidic Conditions (pH < 3) : Rapid Fmoc cleavage; avoid prolonged exposure .
- Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours at 25°C .
- Storage : Lyophilize and store at -20°C under N₂ to prevent hydrolysis .
Contradictions & Gaps in Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
